"physicochemical properties of Isoquinoline-4-carbohydrazide"
"physicochemical properties of Isoquinoline-4-carbohydrazide"
An In-Depth Technical Guide to the Physicochemical Properties of Isoquinoline-4-Carbohydrazide
This guide provides a comprehensive technical overview of the physicochemical properties of Isoquinoline-4-carbohydrazide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It synthesizes foundational chemical principles with established analytical methodologies to offer a predictive and practical framework for understanding and utilizing this compound. Given the limited direct experimental data in publicly accessible literature for this specific molecule, this guide emphasizes the expected properties based on its constituent moieties—the isoquinoline core and the carbohydrazide functional group—and details the self-validating experimental protocols required for their empirical verification.
Molecular Structure and Foundational Characteristics
Isoquinoline-4-carbohydrazide integrates the rigid, aromatic isoquinoline scaffold with the highly functional and polar carbohydrazide group. This combination suggests potential applications in medicinal chemistry, where the isoquinoline nucleus is a common feature in alkaloids and synthetic drugs, and the hydrazide moiety serves as a versatile pharmacophore and synthetic intermediate.
Key Molecular Identifiers:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O | [1] |
| Molecular Weight | 187.20 g/mol | [1] |
| CAS Number | 885272-60-6 | [1] |
The structure presents distinct regions: a largely hydrophobic bicyclic aromatic ring system and a hydrophilic tail capable of acting as both a hydrogen bond donor and acceptor. This duality is central to its physicochemical behavior.
Synthesis and Purification Workflow
A robust synthesis of isoquinoline-4-carbohydrazide is not explicitly detailed in common literature. However, a highly reliable and logical pathway involves the hydrazinolysis of a corresponding ester, a standard and high-yielding transformation.[2][3] The precursor, ethyl isoquinoline-4-carboxylate, can be prepared from isoquinoline-4-carboxylic acid, which itself is accessible through various modern synthetic methods.[4][5]
Experimental Protocol: Synthesis via Hydrazinolysis
This protocol describes the conversion of ethyl isoquinoline-4-carboxylate to the target hydrazide. This method is self-validating as the reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the product's purity can be confirmed by melting point analysis and the spectroscopic methods detailed in Section 4.
Causality: The choice of ethanol as a solvent is based on its ability to dissolve both the starting ester and hydrazine hydrate, while also being suitable for reflux conditions.[3][6] Hydrazine hydrate is used in molar excess to drive the reaction to completion. Refluxing provides the necessary activation energy for the nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.
Step-by-Step Methodology:
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Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl isoquinoline-4-carboxylate (1.0 eq).
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Solvent Addition: Add absolute ethanol (approx. 10-15 mL per gram of ester). Stir the mixture until the ester is fully dissolved.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, approx. 1.5-2.0 eq) to the solution dropwise at room temperature.[1][6]
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Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours.
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Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting ester spot and the appearance of a more polar product spot (which will have a lower Rf value) indicates reaction completion.
-
Work-up and Isolation:
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Cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.
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Collect the resulting solid precipitate by vacuum filtration.
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Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate or residual impurities.
-
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Purification: The crude product can be further purified by recrystallization from ethanol or a similar suitable solvent to yield a pure, crystalline solid.
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Drying: Dry the purified product under vacuum to remove residual solvent.
Physicochemical Properties: An Predictive Analysis
The following properties are predicted based on the molecular structure and established principles of physical organic chemistry.[7][8][9] Experimental verification is essential.
| Property | Predicted/Expected Value | Rationale & Justification |
| Physical State | Crystalline Solid | The planar aromatic system allows for efficient crystal packing, while the carbohydrazide group's ability to form strong intermolecular hydrogen bonds significantly raises the melting point above that of a liquid. |
| Melting Point | > 150 °C (estimated) | Aromatic hydrazides are typically high-melting solids due to extensive hydrogen bonding and π-π stacking interactions.[10] |
| Solubility | - Water: Poorly soluble- Alcohols (MeOH, EtOH): Sparingly soluble- Polar Aprotic (DMSO, DMF): Soluble- Non-polar (Hexane, Toluene): Insoluble | The large, hydrophobic isoquinoline core dominates, limiting aqueous solubility. The polar hydrazide group allows for solubility in polar aprotic solvents that can disrupt the crystal lattice and solvate the molecule. |
| pKa | - pKa (Conjugate Acid): ~5.0 - 5.5- pKa (Acidic Proton): > 14 | The isoquinoline nitrogen is the primary basic center, with a pKa expected to be similar to that of isoquinoline itself (~5.4). The hydrazide -NH₂ group is significantly less basic. The amide N-H proton is very weakly acidic. |
| LogP (Octanol-Water) | 1.5 - 2.0 (estimated) | The LogP of isoquinoline is ~2.1. The polar carbohydrazide group will decrease the lipophilicity, resulting in a lower predicted LogP value. |
Spectroscopic Characterization: A Methodological Guide
Confirming the identity and purity of a synthesized batch of Isoquinoline-4-carbohydrazide requires a suite of spectroscopic techniques. Below are the expected spectral features and the standard protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the molecular skeleton and proton/carbon environments.
Expected ¹H NMR Spectrum (in DMSO-d₆):
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Aromatic Protons (Isoquinoline): δ 7.5 - 9.5 ppm. A complex series of doublets and multiplets. The H1 and H3 protons will be significantly downfield.[11][12]
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Amide Proton (-CO NH-): δ ~9.0 - 10.0 ppm. A broad singlet, its position is concentration-dependent.
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Amine Protons (-NH₂ ): δ ~4.5 - 5.5 ppm. A broad singlet, subject to exchange.
Expected ¹³C NMR Spectrum (in DMSO-d₆):
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Carbonyl Carbon (-C =O): δ ~165 - 175 ppm.[13]
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Aromatic Carbons: δ ~120 - 155 ppm. Nine distinct signals are expected, with quaternary carbons (like C4 and the bridgehead carbons) having characteristic shifts.[14]
Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to its excellent solvating power for polar compounds).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. For full structural assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are required.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Expected Characteristic IR Absorptions (cm⁻¹):
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N-H Stretch (Hydrazide): 3200-3400 cm⁻¹ (two bands, sharp to medium).
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Aromatic C-H Stretch: 3000-3100 cm⁻¹ (sharp).
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C=O Stretch (Amide I band): 1640-1680 cm⁻¹ (strong, sharp).[15][16]
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N-H Bend (Amide II band): 1580-1620 cm⁻¹ (medium).
-
C=N and C=C Stretches (Aromatic): 1450-1600 cm⁻¹ (multiple sharp bands).
Protocol for IR Analysis (ATR Method):
-
Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Expected Mass Spectrum (ESI+):
-
Molecular Ion Peak: [M+H]⁺ at m/z 188.08. This confirms the molecular weight.
-
Key Fragments: Fragmentation is likely initiated by cleavage of the weakest bonds. A plausible fragmentation pathway is shown below.[17][18]
Protocol for MS Analysis (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. First, perform a full scan to identify the [M+H]⁺ ion.
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Tandem MS (MS/MS): To confirm the structure, select the m/z 188 ion as the precursor and perform a product ion scan (MS/MS) to observe the characteristic fragment ions (e.g., m/z 157 and 129).
Conclusion
Isoquinoline-4-carbohydrazide is a molecule of significant interest, bridging the well-established domains of isoquinoline and hydrazide chemistry. While direct experimental data is sparse, its physicochemical properties can be reliably predicted through a foundational understanding of its structure. It is expected to be a high-melting, crystalline solid with poor aqueous solubility but good solubility in polar aprotic solvents. Its characterization relies on a standard suite of analytical techniques, including NMR, IR, and mass spectrometry, for which predictable spectral features have been outlined. The synthetic and analytical protocols provided in this guide offer a robust framework for any researcher or drug development professional seeking to work with this promising compound.
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